

Independent Verification of XY028-140's Potency: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: XY028-140

Cat. No.: B10824900

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of **XY028-140**'s performance against other alternatives, supported by experimental data from published studies. As of late 2025, independent verification of **XY028-140**'s potency beyond the initial discovery publication remains limited. The data presented here is primarily derived from the foundational study by Wu et al. (2021) in Nature Cancer.

Executive Summary

XY028-140, also known as MS140, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). It functions by forming a ternary complex between the target protein (CDK4/6) and the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CDK4 and CDK6. This mechanism of action effectively inhibits the Retinoblastoma (Rb)-E2F signaling pathway, a critical regulator of the cell cycle. The primary research indicates that **XY028-140** demonstrates greater potency in suppressing cell growth in certain cancer cell lines compared to the CDK4/6 inhibitor Palbociclib. However, a lack of independent studies necessitates careful consideration of the existing data.

Data Presentation: Quantitative Comparison

The following tables summarize the quantitative data on **XY028-140**'s potency from the foundational study by Wu et al., 2021.

Table 1: In Vitro Kinase Inhibitory Potency of **XY028-140**

Target	IC50 (nM)
CDK4/cyclin D1	0.38 ^[1]
CDK6/cyclin D1	0.28 ^[1]

Table 2: Cellular Degradation and Anti-proliferative Activity of **XY028-140** in a CDK4/6i-Sensitive Cell Line (Colo205)

Parameter	Value
CDK4 Degradation	
DC50	~10 nM
Dmax	>90%
CDK6 Degradation	
DC50	~10 nM
Dmax	>90%
Anti-proliferative Activity	
IC50	< 30 nM

DC50: Concentration for 50% maximal degradation. Dmax: Maximum degradation. Data are estimated from graphical representations in Wu et al., 2021.

Table 3: Comparative Anti-proliferative Activity of **XY028-140** and Palbociclib in CDK4/6i-Sensitive Hematological Cancer Cell Lines

Cell Line	XY028-140 GI50 (nM)	Palbociclib GI50 (nM)
Jeko-1	1.6	18.2
Mino	3.5	45.7
Granta-519	4.1	68.3
Z-138	2.8	85.1

GI50: Concentration for 50% growth inhibition. Data from Extended Data Fig. 5e of Wu et al., 2021.

Experimental Protocols

Detailed methodologies for key experiments cited are provided below, based on the descriptions in Wu et al., 2021.

Cell Viability Assay

- **Cell Seeding:** Cancer cell lines were seeded in 96-well plates at a density of 3,000-5,000 cells per well.
- **Compound Treatment:** After 24 hours, cells were treated with a range of concentrations of **XY028-140** or comparator compounds.
- **Incubation:** Cells were incubated for 72 to 96 hours.
- **Viability Assessment:** Cell viability was determined using a resazurin-based assay (e.g., CellTiter-Blue) or a similar colorimetric method, measuring fluorescence or absorbance to quantify the number of viable cells.
- **Data Analysis:** GI50 values were calculated using non-linear regression analysis.

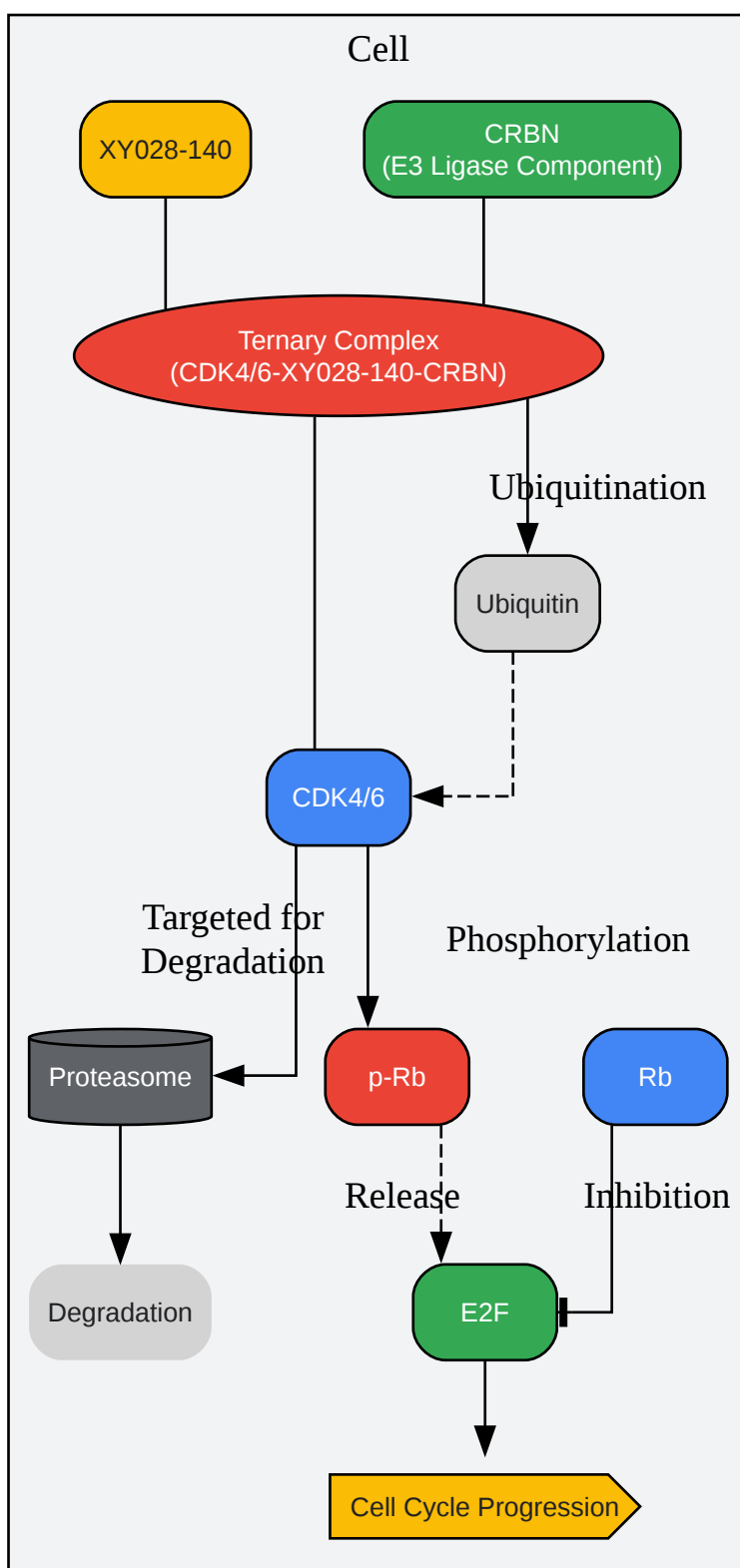
Western Blotting for Protein Degradation

- **Cell Treatment:** Cells were treated with specified concentrations of **XY028-140** for various time points (e.g., 5 hours for dose-response, or a time course from 0 to 24 hours).
- **Cell Lysis:** Cells were lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Protein concentration in the lysates was determined using a BCA assay.
- **SDS-PAGE and Transfer:** Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

- Immunoblotting: Membranes were blocked and then incubated with primary antibodies against CDK4, CDK6, p-Rb, Rb, and a loading control (e.g., β -actin or Vinculin).
- Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
- Quantification: Band intensities were quantified using densitometry software.

Mandatory Visualization

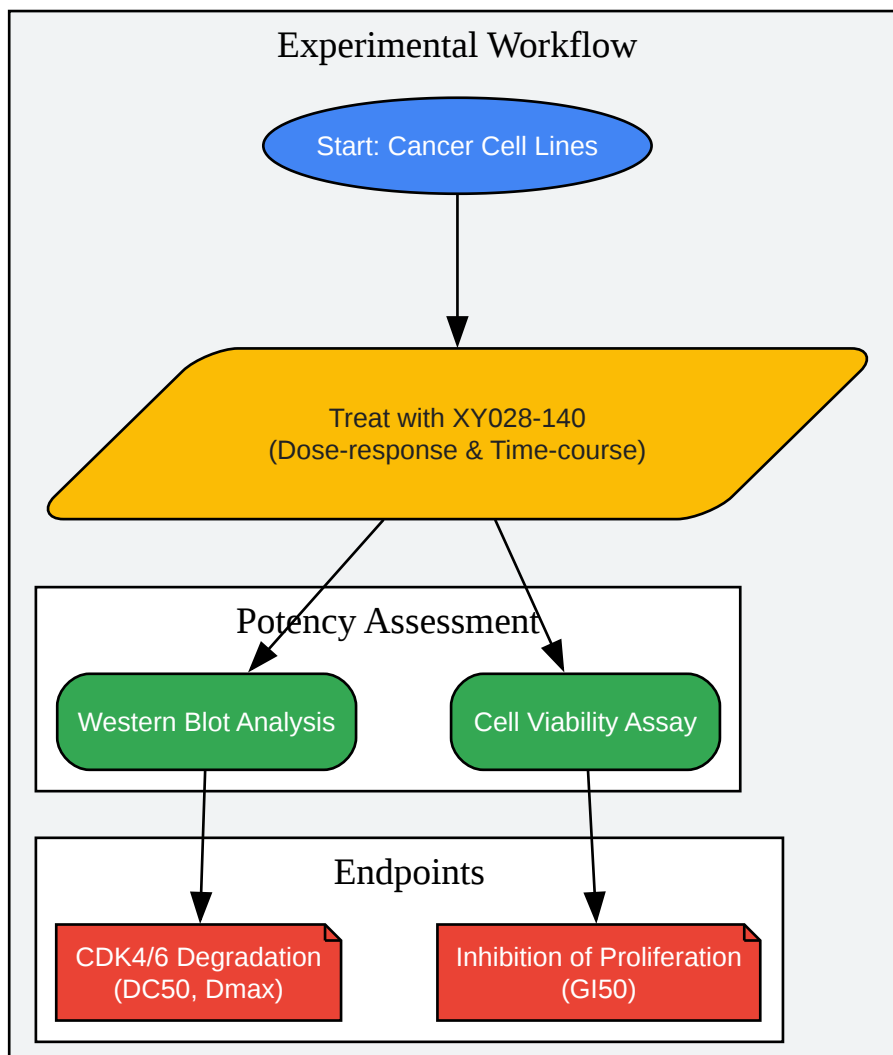
Signaling Pathway of XY028-140



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Caption: Mechanism of **XY028-140**-induced degradation of CDK4/6 and cell cycle arrest.

Experimental Workflow for Assessing XY028-140 Potency



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Caption: Workflow for evaluating the degradation and anti-proliferative potency of **XY028-140**.

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References

- 1. axonmedchem.com [axonmedchem.com]
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